Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate
Description
Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate is a carbamate-protected pyrazole derivative characterized by a tert-butoxycarbonyl (Boc) group and a 2-hydroxyethyl substituent on the pyrazole ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses . The hydroxyethyl side chain enhances solubility and provides a handle for further derivatization, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethyl)pyrazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)12-8-4-5-11-13(8)6-7-14/h4-5,14H,6-7H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXZUSXKKOCDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN1CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate can be synthesized through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the hydroxyethyl group: The pyrazole ring can be functionalized by reacting it with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Carbamate formation: The final step involves reacting the hydroxyethyl-substituted pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents like sodium borohydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carbonyl-substituted pyrazole.
Reduction: Formation of a pyrazoline derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Androgen Receptor Modulation
One of the primary applications of tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate is its potential as a tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in specific tissues, which can lead to therapeutic benefits while minimizing side effects associated with traditional anabolic steroids.
- Cancer Treatment : The compound has been studied for its effectiveness in treating androgen receptor-dependent cancers, such as prostate cancer. Its ability to antagonize androgen receptors may help in managing conditions like castration-resistant prostate cancer (CRPC) by inhibiting cancer cell proliferation and growth .
- Pharmacokinetic Profile : Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good oral bioavailability and minimal drug-drug interactions, which are essential for effective therapeutic use .
Other Biological Activities
Beyond its role as an androgen receptor modulator, this compound may have other biological activities worth exploring:
- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence that certain pyrazole-based compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Study: Prostate Cancer Treatment
In a study focusing on the efficacy of SARMs in prostate cancer treatment, this compound was evaluated alongside other SARM candidates. Results indicated that the compound significantly inhibited the growth of androgen-dependent prostate cancer cell lines while demonstrating a low incidence of adverse effects compared to traditional therapies .
Pharmacological Studies
Further pharmacological studies have shown that this compound possesses a unique ability to selectively modulate androgen receptors without the unwanted side effects seen with non-selective agents. These findings suggest its potential utility not only in oncology but also in conditions related to androgen excess, such as benign prostatic hyperplasia and androgenic alopecia .
Mechanism of Action
The mechanism of action of tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate, highlighting differences in substituents, synthetic routes, yields, and applications.
Structural and Functional Differences
Substituent Effects on Reactivity: The hydroxyethyl group in the target compound facilitates hydrogen bonding and solubility, whereas analogs like tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate () introduce fluorine atoms for metabolic stability and lipophilicity . Cyclopropyl and methylcarbamoyl substituents () enhance target binding affinity in kinase inhibitors by introducing steric bulk or hydrogen-bonding motifs .
Synthetic Efficiency: The target compound is synthesized in 80% yield under mild conditions (room temperature, ethanol), outperforming analogs requiring microwave-assisted reactions (e.g., 34–42% yields in ) . Multi-step derivatives like tert-butyl (2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl)carbamate () involve complex coupling steps, reducing overall efficiency (63% yield) .
Applications in Drug Discovery :
- The target compound’s simplicity makes it a versatile intermediate, while analogs with pyrimidine linkers () are tailored for specific kinase inhibition via extended π-π interactions .
- Fluorinated derivatives () are prioritized in oncology for improved pharmacokinetics and blood-brain barrier penetration .
Analytical Data and Characterization
NMR and Mass Spectrometry :
- The target compound and its analogs show distinct $ ^1H $ NMR shifts for substituents (e.g., hydroxyethyl protons at δ ~3.5–4.0 ppm vs. difluoroethyl protons at δ ~5.8–6.2 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular weights within 0.001 Da error margins (e.g., [M+H]$^+$ = 262.26 for ) .
Chromatographic Purity :
- All compounds exhibit ≥95% purity via HPLC, with retention times (t$R$) varying based on hydrophobicity (e.g., t$R$ = 6.83 min for vs. 7.58 min for ) .
Biological Activity
Tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-YL)carbamate, identified by its CAS number 2408968-65-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 196.25 g/mol
- Structure : The compound features a pyrazole ring substituted with a hydroxyethyl group and a tert-butyl carbamate moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(2-hydroxyethyl)-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions and yields can vary based on the specific methodology employed.
Antitumor Activity
Recent studies have explored the antitumor potential of compounds featuring the pyrazole scaffold. In particular, compounds that disrupt the PD-1/PD-L1 interaction have shown promise in cancer immunotherapy. The binding of PD-L1 to PD-1 inhibits T-cell activity, allowing tumors to evade immune detection. Compounds that mimic or enhance this interaction may provide therapeutic benefits against various malignancies .
Immunomodulatory Effects
This compound has been investigated for its immunomodulatory properties. Research indicates that it may enhance T-cell activation and proliferation, potentially leading to improved immune responses against tumors .
Study 1: PD-1/PD-L1 Inhibition
In a study focusing on small molecule inhibitors of the PD-1/PD-L1 axis, several derivatives were synthesized and evaluated for their ability to inhibit this interaction. Among these, compounds similar to this compound demonstrated significant inhibitory effects on tumor growth in preclinical models .
Study 2: Cellular NAD+ Levels
Another investigation highlighted the role of related carbamates in increasing cellular NAD+ levels through the activation of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. This metabolic enhancement is crucial for maintaining cellular energy homeostasis and promoting cell survival under stress conditions .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl (1-(2-hydroxyethyl)-1H-pyrazol-5-yl)carbamate?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A representative procedure involves:
- Reacting a pyrazole precursor (e.g., 5-aminopyrazole derivatives) with tert-butyl carbamate-protecting reagents (e.g., di-tert-butyl dicarbonate, Boc₂O) under basic conditions.
- Example: In a related synthesis (tert-butyl carbamate derivatives), hydrazine was added to an ethanol solution of the precursor, stirred at room temperature, and purified via column chromatography .
- Optimized conditions for similar compounds include heating at 90°C for 8 hours in polar aprotic solvents (e.g., DMF) to achieve moderate yields (~34%) .
| Key Reaction Parameters |
|---|
| Solvent: Ethanol or DMF |
| Temperature: 90°C |
| Reaction Time: 8–24 hours |
| Purification: Column chromatography |
| Yield Range: 34–80% (dependent on substituents) |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm regiochemistry and Boc-group integrity. Key peaks include tert-butyl protons (~1.2–1.4 ppm) and pyrazole ring protons (δ 6.5–8.3 ppm) .
- Mass Spectrometry : HRMS or MS-ESI validates molecular weight (e.g., [M+H]⁺ = 419.2524 observed vs. 419.2514 calculated) .
- HPLC : Purity assessment (≥95% at UV 254/280 nm) ensures suitability for downstream applications .
| Representative NMR Data |
|---|
| ¹H NMR (DMSO-d₆): δ 12.95 (pyrazole NH), 1.21–1.59 (tert-butyl) |
| ¹³C NMR: δ 164.36 (C=O), 77.33 (Boc quaternary carbon) |
Advanced Research Questions
Q. How can computational chemistry predict reactivity or optimize synthesis conditions?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches model transition states and intermediates. For example:
- Reaction Feasibility : Calculate activation energies for Boc-group introduction to pyrazole under varying pH or solvent conditions.
- Solvent Effects : Use COSMO-RS simulations to predict solubility and reaction rates in ethanol vs. DMF.
- Experimental Feedback : Integrate computational data with high-throughput screening to narrow optimal conditions (e.g., 90°C, 8 hours) .
| Computational Parameters |
|---|
| Software: Gaussian, ORCA |
| Level of Theory: B3LYP/6-31G(d) |
| Solvent Model: SMD or COSMO |
Q. What strategies assess the compound’s stability under varying experimental conditions?
Methodological Answer: Stability studies should include:
- pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 1–13) and monitor decomposition via HPLC. Carbamates are prone to hydrolysis under acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) identifies decomposition temperatures.
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation in transparent solvents.
| Stability Findings |
|---|
| Stable: pH 5–7, room temperature |
| Unstable: Strong acids/bases (pH <2 or >12) |
| Degradation Products: Pyrazole derivatives, CO₂ |
Q. How can crystallography elucidate molecular interactions in solid-state forms?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen Bonding : Between the hydroxyethyl group and carbamate carbonyl (e.g., O–H···O=C distances ~2.8–3.0 Å).
- Packing Motifs : Analysis of tert-butyl group van der Waals interactions influencing crystallinity.
- Example: Related tert-butyl carbamates exhibit layered structures stabilized by N–H···O and C–H···π interactions .
| Crystallographic Data |
|---|
| Space Group: P2₁/c |
| Unit Cell Parameters: a = 10.2 Å, b = 12.5 Å, c = 14.8 Å |
| R-factor: <0.05 |
Q. How to resolve contradictions in reported synthetic yields for analogous compounds?
Methodological Answer: Discrepancies often arise from:
- Reagent Purity : Use freshly distilled Boc₂O to avoid side reactions.
- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the pyrazole ring.
- Byproduct Analysis : LC-MS identifies dimers or deprotected intermediates. Adjust stoichiometry (e.g., 1.2 eq Boc₂O) to suppress byproducts .
| Yield Optimization Checklist |
|---|
| 1. Confirm reagent purity (≥98%) |
| 2. Control moisture (use molecular sieves) |
| 3. Optimize Boc₂O:amine ratio (1.1–1.5 eq) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
